molecular formula C26H28N2O2S2 B2462087 (Z)-3-(6-(3,4-dihydroquinolin-1(2H)-yl)-6-oxohexyl)-5-(4-methylbenzylidene)-2-thioxothiazolidin-4-one CAS No. 613225-54-0

(Z)-3-(6-(3,4-dihydroquinolin-1(2H)-yl)-6-oxohexyl)-5-(4-methylbenzylidene)-2-thioxothiazolidin-4-one

Cat. No. B2462087
M. Wt: 464.64
InChI Key: GVEUKIUCODCCDP-NKFKGCMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(6-(3,4-dihydroquinolin-1(2H)-yl)-6-oxohexyl)-5-(4-methylbenzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C26H28N2O2S2 and its molecular weight is 464.64. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(6-(3,4-dihydroquinolin-1(2H)-yl)-6-oxohexyl)-5-(4-methylbenzylidene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(6-(3,4-dihydroquinolin-1(2H)-yl)-6-oxohexyl)-5-(4-methylbenzylidene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Evaluation

Compounds related to "(Z)-3-(6-(3,4-dihydroquinolin-1(2H)-yl)-6-oxohexyl)-5-(4-methylbenzylidene)-2-thioxothiazolidin-4-one" have been synthesized and evaluated for their in vitro antimicrobial and anticancer potentials. These compounds showed significant activity against various Gram-positive, Gram-negative bacterial strains, and fungal strains. One study highlighted the synthesis of 3-(5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl)-2-phenylquinazolin-4(3H)-one derivatives, which displayed notable antimicrobial and anticancer properties, with certain derivatives being more potent than standard drugs in inhibiting human colon cancer cell lines (Deep et al., 2013).

Synthesis and Biological Evaluation

Another aspect of research involves the synthesis of novel compounds with potential biological activities. For example, compounds bearing thiazolidinone and quinazolinone moieties have been synthesized and shown to possess significant antidiabetic activities in streptozotocin-induced diabetic rats. These studies suggest the potential for developing new therapeutic agents based on such chemical structures (Jangam & Wankhede, 2019).

Structural and Functional Analysis

The research also extends to the structural and functional analysis of such compounds, including their synthesis methodologies, molecular docking studies, and biological evaluations across different models. This encompasses the investigation into their mechanisms of action, potential applications as chemosensors, and their role in environmental monitoring due to their luminescent properties (Lin et al., 2016).

properties

IUPAC Name

(5Z)-3-[6-(3,4-dihydro-2H-quinolin-1-yl)-6-oxohexyl]-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2S2/c1-19-12-14-20(15-13-19)18-23-25(30)28(26(31)32-23)16-6-2-3-11-24(29)27-17-7-9-21-8-4-5-10-22(21)27/h4-5,8,10,12-15,18H,2-3,6-7,9,11,16-17H2,1H3/b23-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEUKIUCODCCDP-NKFKGCMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(6-(3,4-dihydroquinolin-1(2H)-yl)-6-oxohexyl)-5-(4-methylbenzylidene)-2-thioxothiazolidin-4-one

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